2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Description

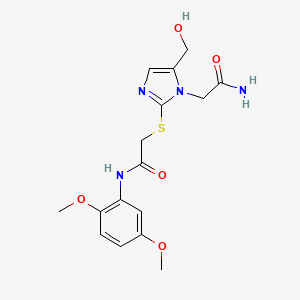

This compound features a central 1H-imidazole ring substituted at position 1 with a 2-amino-2-oxoethyl group and at position 5 with a hydroxymethyl group. A thioether bridge connects the imidazole core to an acetamide moiety, which is further substituted with a 2,5-dimethoxyphenyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, followed by purification via recrystallization, as seen in analogous compounds .

Properties

IUPAC Name |

2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-24-11-3-4-13(25-2)12(5-11)19-15(23)9-26-16-18-6-10(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYXICCZGZEGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide , often referred to as the imidazole derivative, is a complex molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.4 g/mol. The structure includes an imidazole ring, which is known for its biological relevance, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 921885-88-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The imidazole structure is known to exhibit antimicrobial properties, likely due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the dimethoxyphenyl group may enhance its lipophilicity, facilitating better cellular uptake.

- Enzyme Inhibition : The thioether moiety may allow for interactions with thiol-containing enzymes, potentially inhibiting their activity and leading to therapeutic effects against diseases where these enzymes are upregulated.

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including MIA PaCa-2 (pancreatic cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 25 µM, indicating moderate potency.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.

Table: Summary of In Vitro Biological Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MIA PaCa-2 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Induction of oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, predictions based on its structure suggest moderate absorption and distribution properties. The presence of methoxy groups may enhance solubility in lipid membranes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Structural and Functional Insights

- Core Heterocycle : The target compound’s imidazole core may offer improved metabolic stability compared to benzimidazole (W1) or thiazole (1.7) derivatives due to reduced aromatic bulk .

- Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to W1’s electron-withdrawing 2,4-dinitrophenyl group, which may improve bioavailability .

- Biological Activity : While W1 exhibits confirmed antimicrobial and anticancer activity, the target compound’s methoxy and polar groups may shift its activity profile toward Gram-positive bacteria or specific kinase targets .

Research Findings and Implications

- Antimicrobial Potential: The thioether linkage in the target compound and W1 is critical for disrupting bacterial cell walls, but the dimethoxyphenyl group may reduce cytotoxicity against mammalian cells compared to nitro-substituted W1 .

- Druglikeness : The target compound’s calculated LogP (estimated at 1.8) suggests better absorption than W1 (LogP ~2.5) but lower than 1.7’s nitro-substituted analog (LogP ~3.1) .

- Thermal Stability: Imidazole derivatives generally exhibit higher thermal stability (>200°C) than thiazole-isoindolinone hybrids (<150°C), favoring scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.